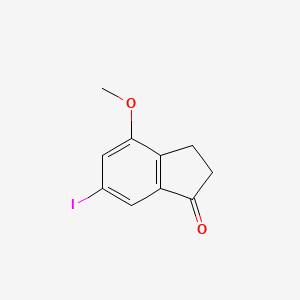
6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of an iodine atom at the 6th position, a methoxy group at the 4th position, and a dihydroindenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the iodination of 4-methoxy-2,3-dihydro-1H-inden-1-one. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the desired position.
Another approach involves the methoxylation of 6-iodo-2,3-dihydro-1H-inden-1-one. This can be achieved using methanol and a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically use the same synthetic routes as described above but are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodoanisole: Similar in structure but lacks the dihydroindenone core.
2,3-Dihydro-5,6-dimethoxy-1H-inden-1-one: Similar core structure but different substituents.
6-Iodo-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 4th position.
Uniqueness
6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the specific combination of the iodine atom and methoxy group on the dihydroindenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H9IO2 |
|---|---|
Poids moléculaire |
288.08 g/mol |
Nom IUPAC |
6-iodo-4-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO2/c1-13-10-5-6(11)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3 |
Clé InChI |
MNESGEAXRFYGOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1CCC2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
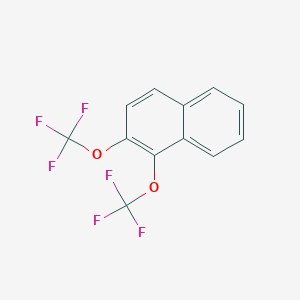
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)
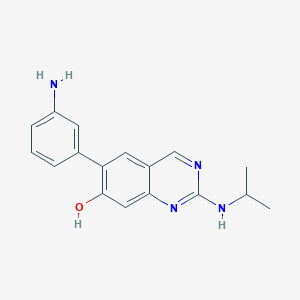
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
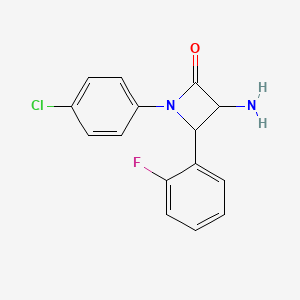
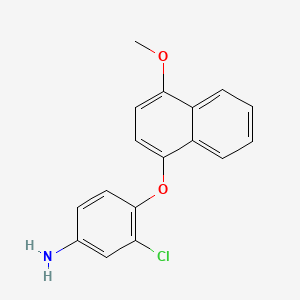
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
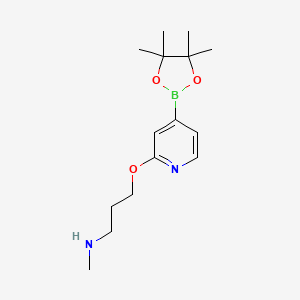
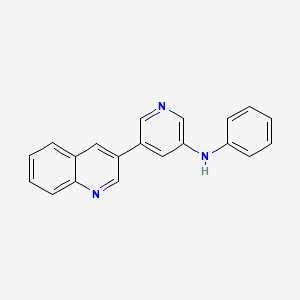
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
